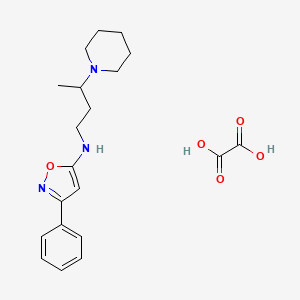
oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine is a complex organic compound that combines the properties of oxalic acid, phenyl groups, piperidine, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the phenyl group and the piperidine moiety. The final step often involves the formation of the oxalic acid derivative under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The phenyl and piperidine groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new treatments for various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine include other oxazole derivatives, phenyl-substituted amines, and piperidine-containing molecules. Examples include:
- 3-phenyl-1,2-oxazole
- N-(3-piperidin-1-ylbutyl)amine
- Oxalic acid derivatives
Uniqueness
What sets this compound apart is its combination of these functional groups in a single molecule. This unique structure may confer specific properties and reactivity that are not observed in the individual components or other similar compounds.
Properties
CAS No. |
103785-29-1 |
|---|---|
Molecular Formula |
C20H27N3O5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C18H25N3O.C2H2O4/c1-15(21-12-6-3-7-13-21)10-11-19-18-14-17(20-22-18)16-8-4-2-5-9-16;3-1(4)2(5)6/h2,4-5,8-9,14-15,19H,3,6-7,10-13H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
BNWCJPOXXPMTJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1=CC(=NO1)C2=CC=CC=C2)N3CCCCC3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


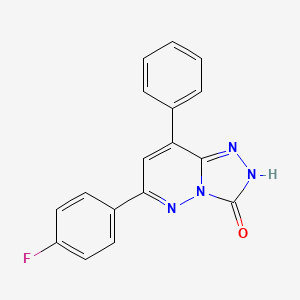
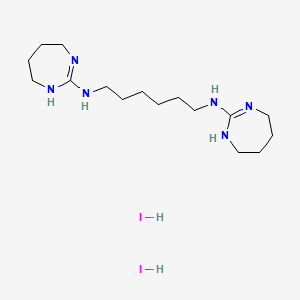
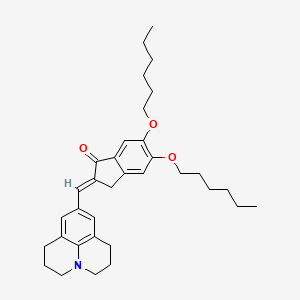
![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)
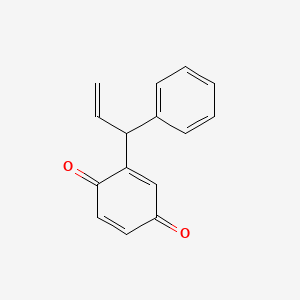
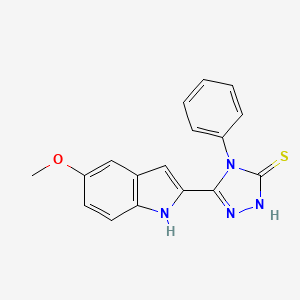
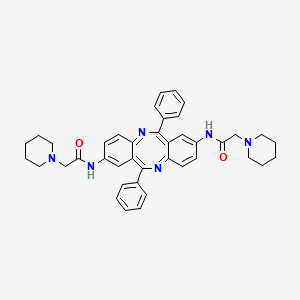
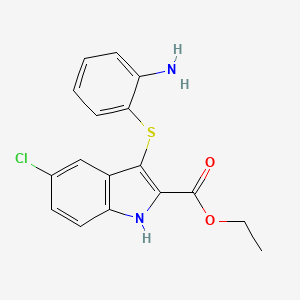
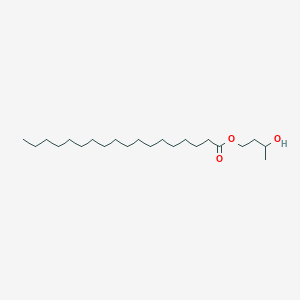
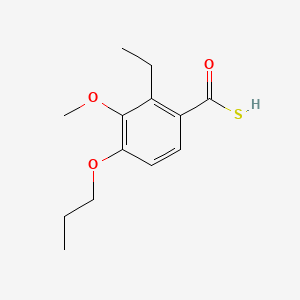
![butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol](/img/structure/B12728225.png)

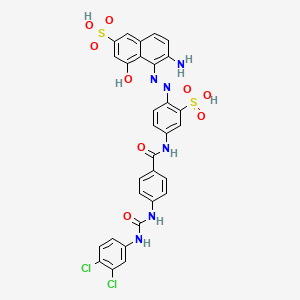
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
